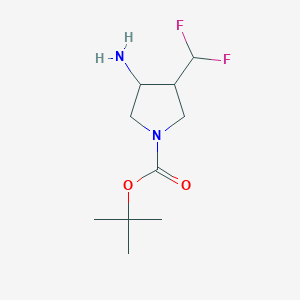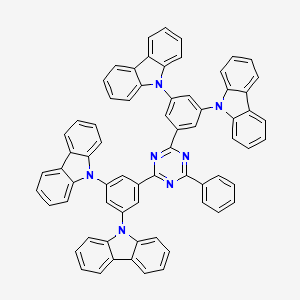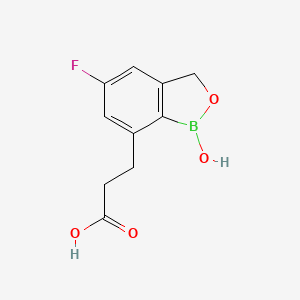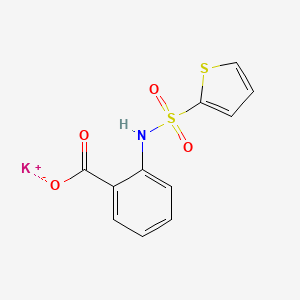
Potassium 2-(thiophene-2-sulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(thiophene-2-sulfonamido)benzoate is a chemical compound with the molecular formula C11H10KNO4S2 and a molecular weight of 321.42 g/mol . It is known for its unique structure, which includes a thiophene ring and a sulfonamido group attached to a benzoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-(thiophene-2-sulfonamido)benzoate typically involves the reaction of 2-aminobenzoic acid with thiophene-2-sulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the potassium salt by neutralization with potassium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-(thiophene-2-sulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamido group can be reduced to an amine.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitronium ions are used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoate moiety.
Scientific Research Applications
Potassium 2-(thiophene-2-sulfonamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 2-(thiophene-2-sulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
- Potassium 2-(thiophene-2-sulfonamido)acetate
- Potassium 2-(thiophene-2-sulfonamido)propanoate
- Potassium 2-(thiophene-2-sulfonamido)butanoate
Comparison: Potassium 2-(thiophene-2-sulfonamido)benzoate is unique due to the presence of the benzoate moiety, which imparts distinct chemical properties compared to its analogs. The benzoate group enhances the compound’s stability and reactivity, making it more suitable for certain applications in research and industry .
Properties
Molecular Formula |
C11H8KNO4S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
potassium;2-(thiophen-2-ylsulfonylamino)benzoate |
InChI |
InChI=1S/C11H9NO4S2.K/c13-11(14)8-4-1-2-5-9(8)12-18(15,16)10-6-3-7-17-10;/h1-7,12H,(H,13,14);/q;+1/p-1 |
InChI Key |
MOHAVNFKXLNETA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NS(=O)(=O)C2=CC=CS2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


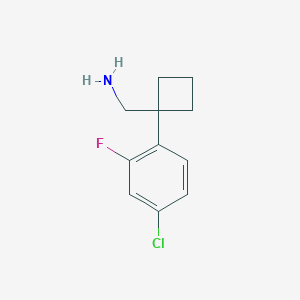

![Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)
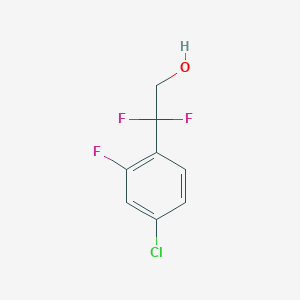
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12305593.png)

![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
